molecular formula C25H31N7O B3731794 4'-METHYL-2'-(4-METHYLPIPERIDIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE

4'-METHYL-2'-(4-METHYLPIPERIDIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE

Cat. No.: B3731794
M. Wt: 445.6 g/mol
InChI Key: CAESLCPRTYPGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4’-METHYL-2’-(4-METHYLPIPERIDIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE” is a complex organic compound that belongs to the class of bipyrimidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4’-METHYL-2’-(4-METHYLPIPERIDIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE” typically involves multi-step organic reactions. The process may start with the preparation of the bipyrimidine core, followed by the introduction of piperidine and piperazine moieties through nucleophilic substitution reactions. Common reagents used in these steps include alkyl halides, amines, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is crucial for maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine and piperazine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the bipyrimidine core, potentially converting it to a dihydropyrimidine derivative.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydropyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine

Potential therapeutic applications include its use as a lead compound in drug discovery programs targeting specific diseases. Its ability to interact with biological targets makes it a candidate for developing new medications.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “4’-METHYL-2’-(4-METHYLPIPERIDIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE” involves its interaction with molecular targets such as enzymes or receptors. The piperidine and piperazine rings may facilitate binding to these targets, leading to modulation of their activity. The bipyrimidine core can interact with nucleic acids or proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4’-METHYL-2’-(4-METHYLPIPERIDIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE
  • 2-(4-METHYLPIPERIDIN-1-YL)-4’-METHYL-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE
  • 4-PHENYLPIPERAZIN-1-YL-2-(4-METHYLPIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE

Uniqueness

The uniqueness of “4’-METHYL-2’-(4-METHYLPIPERIDIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE” lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperidine and piperazine rings, along with the bipyrimidine core, allows for diverse interactions with molecular targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-[4-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N7O/c1-18-8-10-31(11-9-18)24-26-17-21(19(2)27-24)22-16-23(33)29-25(28-22)32-14-12-30(13-15-32)20-6-4-3-5-7-20/h3-7,16-18H,8-15H2,1-2H3,(H,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAESLCPRTYPGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-METHYL-2'-(4-METHYLPIPERIDIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
Reactant of Route 2
Reactant of Route 2
4'-METHYL-2'-(4-METHYLPIPERIDIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
Reactant of Route 3
Reactant of Route 3
4'-METHYL-2'-(4-METHYLPIPERIDIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
Reactant of Route 4
Reactant of Route 4
4'-METHYL-2'-(4-METHYLPIPERIDIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
Reactant of Route 5
Reactant of Route 5
4'-METHYL-2'-(4-METHYLPIPERIDIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
Reactant of Route 6
Reactant of Route 6
4'-METHYL-2'-(4-METHYLPIPERIDIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE

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